(4-Acetyl-6-cyanopyridin-2-YL)acetic acid
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Overview
Description
(4-Acetyl-6-cyanopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . It is characterized by the presence of an acetyl group, a cyano group, and a pyridine ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-6-cyanopyridin-2-YL)acetic acid typically involves the cyanoacetylation of amines. This process can be carried out using different methods, including:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the needs of the production facility.
Chemical Reactions Analysis
Types of Reactions: (4-Acetyl-6-cyanopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Acetyl-6-cyanopyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Acetyl-6-cyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The acetyl and cyano groups play crucial roles in its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
N-Cyanoacetamides: These compounds share the cyanoacetamide functional group and are used in similar synthetic applications.
Pyridine Derivatives: Compounds with pyridine rings, such as pyridines and pyridazines, exhibit similar chemical properties and reactivity.
Uniqueness: (4-Acetyl-6-cyanopyridin-2-YL)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its acetyl and cyano groups, along with the pyridine ring, make it a versatile compound in various chemical and biological contexts.
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(4-acetyl-6-cyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)7-2-8(4-10(14)15)12-9(3-7)5-11/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
ZBEIZJCBVIDNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C#N)CC(=O)O |
Origin of Product |
United States |
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